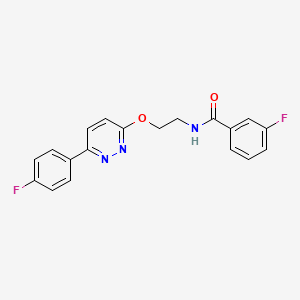

3-fluoro-N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“3-fluoro-N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)benzamide” is a compound with the molecular formula C19H15F2N3O2 and a molecular weight of 355.345. It belongs to the class of organic compounds known as phenylpyrazoles .

Synthesis Analysis

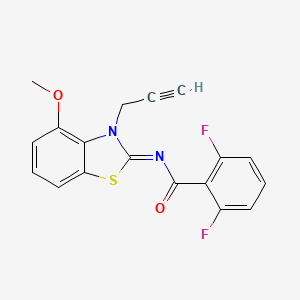

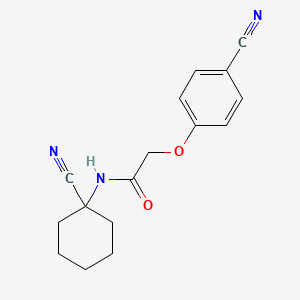

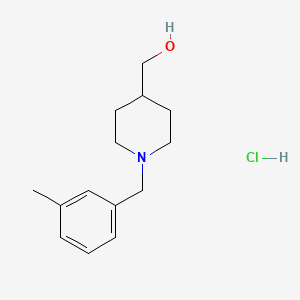

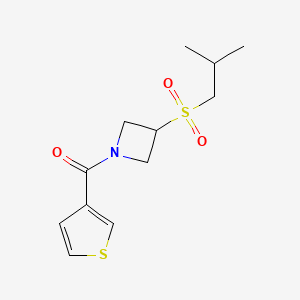

The synthesis of similar compounds involves the use of solvents under reduced pressure at temperatures below 40°C . The residue is cooled to room temperature, dichloromethane is added, and the mixture is stirred for 15–20 min and cooled to 0–5°C .Molecular Structure Analysis

The molecular structure of this compound consists of a pyridazine ring bound to a phenyl group . The structure is also available as a 2D Mol file or as a computed 3D SD file .Scientific Research Applications

Polymorphism and Crystal Structure

- 3-Fluoro-N-(3-fluorophenyl)benzamide, a closely related compound, demonstrates polymorphism due to disorder in its crystal structure. This property is significant in materials science for understanding molecular packing and interactions in crystalline forms (Chopra & Row, 2008).

Antimicrobial Applications

- Novel fluorine-containing compounds, which include structures related to the specified benzamide, have been synthesized and found to possess significant antimicrobial potency against various bacteria and fungi. This suggests potential applications in developing new antimicrobial agents (Desai, Vaghani, & Shihora, 2013).

Potential Anti-HIV and CDK2 Inhibition

- Fluorine-substituted compounds structurally similar to the specified benzamide have shown promising anti-HIV activity and CDK2 inhibition, indicating potential therapeutic applications in HIV treatment and cancer therapy (Makki, Abdel-Rahman, & Khan, 2014).

Synthesis of Novel Compounds for Biological Evaluation

- Synthesis of bioactive fluorine-substituted benzothiazoles and quinazolinyl imidazole derivatives, which are structurally related to the specified benzamide, have been conducted for antimicrobial, anti-inflammatory, and other biological screenings. This illustrates the role of such compounds in pharmaceutical research and development (Patel, Sreenivasa, Jayachandran, & Kumar, 2009).

Radioprotective Activity

- Fluorine-containing amides similar to the specified benzamide have been synthesized and evaluated for their radioprotective activity, indicating potential applications in protecting against radiation-induced damage (Vasil'eva & Rozhkov, 1992).

Mechanism of Action

Target of Action

Similar compounds have been known to target thePeroxisome proliferator-activated receptor gamma .

Biochemical Pathways

Compounds with similar structures have been used in the synthesis ofo-phenylphenols , which are potent leukotriene B4 receptor agonists

Pharmacokinetics

Similar compounds have been found to have varying degrees of bioavailability .

Properties

IUPAC Name |

3-fluoro-N-[2-[6-(4-fluorophenyl)pyridazin-3-yl]oxyethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15F2N3O2/c20-15-6-4-13(5-7-15)17-8-9-18(24-23-17)26-11-10-22-19(25)14-2-1-3-16(21)12-14/h1-9,12H,10-11H2,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHBOPGPQWLDLGP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C(=O)NCCOC2=NN=C(C=C2)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15F2N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-Oxo-7-(o-tolyl)-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxylic acid](/img/structure/B2471927.png)

![3-(3,4-dichlorophenyl)-5-[3-(pyridin-3-yl)phenyl]-2-(trifluoromethyl)-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one](/img/structure/B2471928.png)

![1-(2-pyridinyl)-1-ethanone O-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxime](/img/structure/B2471931.png)

![2-[(2,1,3-Benzothiadiazol-4-ylsulfonyl)amino]-5-bromobenzoic acid](/img/structure/B2471932.png)

![N-(5-((2-((5-chloro-2-methoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2471935.png)

![5-Chloro-2-[(4-methoxybenzyl)oxy]benzaldehyde](/img/structure/B2471936.png)

![(3E)-3-[(2-fluorophenyl)methylidene]chromen-4-one](/img/structure/B2471938.png)